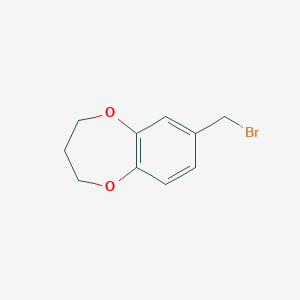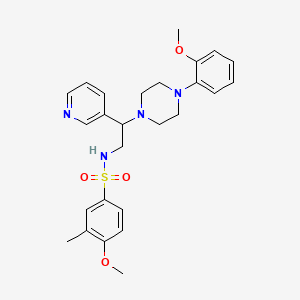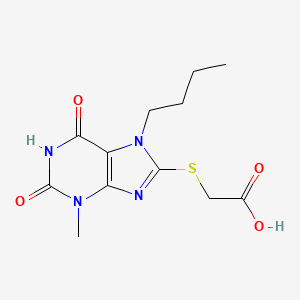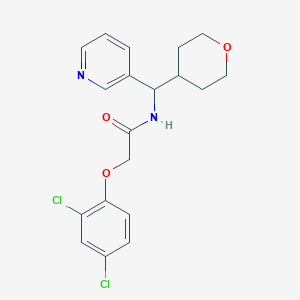
7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is not fully understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can lead to changes in the structure and function of the molecule, which can result in various physiological effects.
Biochemical and Physiological Effects:
7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine has been shown to have various biochemical and physiological effects. For example, it has been shown to have potential anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have potential anti-inflammatory and anti-microbial activity. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine in lab experiments is its high yield synthesis method. Additionally, this compound has potential applications in various scientific research fields. However, one of the limitations is that the mechanism of action and physiological effects are not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions related to 7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. One direction is to further investigate the mechanism of action and physiological effects of this compound. This can lead to a better understanding of its potential applications in various scientific research fields. Another direction is to synthesize and test new derivatives of this compound to explore its potential applications in drug discovery. Additionally, further research is needed to determine the toxicity and safety profile of this compound for potential clinical applications.
Méthodes De Synthèse
The synthesis of 7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine has been achieved using various methods. One of the most common methods involves the reaction of 1,2-dimethoxybenzene with formaldehyde and hydrobromic acid in the presence of a Lewis acid catalyst. Another method involves the reaction of 1,2-dimethoxybenzene with paraformaldehyde and hydrobromic acid in the presence of a palladium catalyst. Both methods result in the formation of 7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine with high yields.
Applications De Recherche Scientifique
7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine has been used in various scientific research applications. One of the most significant applications is its use as a building block for the synthesis of other compounds. For example, it has been used as a precursor for the synthesis of benzodioxepine derivatives that have potential anti-cancer activity. Additionally, it has been used as a starting material for the synthesis of compounds that have potential anti-inflammatory and anti-microbial activity.
Propriétés
IUPAC Name |
7-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLJUDLHLNDJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CBr)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 60870577 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2420715.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2420717.png)

![1-(tert-butyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2420723.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2420724.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2420726.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2420727.png)
![2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2420728.png)

![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2420732.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)